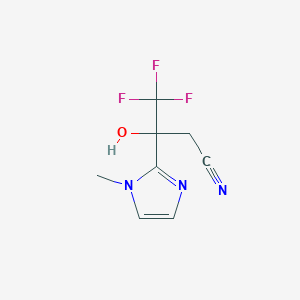![molecular formula C11H8N4S2 B2804466 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823184-33-3](/img/structure/B2804466.png)
4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a chemical compound with the molecular formula C11H8N4S2 .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a thiophene and a thiazole ring . The InChI code for this compound is 1S/C11H8N4S2/c12-11-13-4-3-7(15-11)9-6-14-10(17-9)8-2-1-5-16-8/h1-6H, (H2,12,13,15) .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 237 - 239 degrees Celsius . Its molecular weight is 260.34 .科学的研究の応用
Antifungal Activity
Research indicates that certain derivatives of this compound have been synthesized and tested for their antifungal effects. For example, derivatives have shown significant effects against fungi like Aspergillus terreus and Aspergillus niger, with some compounds being more effective than others. These findings suggest potential for the development of new antifungal agents (Jafar et al., 2017).
Antioxidant and Anti-inflammatory Properties
Another study focused on the synthesis of derivatives involving the thiophene moiety, known for its presence in bioactive molecules with diverse biological efficiency. These compounds demonstrated potent anti-inflammatory activities in both in vitro and in vivo models, as well as promising antioxidant properties against various biological markers. This suggests their potential in developing treatments for inflammation-related conditions (Shehab et al., 2018).
Anticancer and Pesticidal Activities
Derivatives have also been investigated for their anticancer properties, with certain compounds showing promising activity against specific cancer cell lines, highlighting the potential for the development of novel anticancer therapies. Additionally, some derivatives exhibited pesticidal activities, suggesting their utility in pest control applications (Choi et al., 2015).
Antibacterial Activities
Research into the antibacterial properties of these derivatives has revealed their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This opens up possibilities for the creation of new antibacterial agents (Patel & Patel, 2017).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
The compound interacts with its target, CDK2, by forming a bond between the nitrogen of the amino group and the carbonyl carbon . This interaction results in changes in the structure and function of CDK2, potentially inhibiting its activity and leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can prevent this transition, leading to cell cycle arrest and potentially inducing apoptosis .
Pharmacokinetics
The compound’s solubility, absorption, distribution, metabolism, and excretion would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The primary result of the action of this compound is the inhibition of CDK2, leading to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells, where the cell cycle is often dysregulated .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells
生化学分析
Biochemical Properties
The biochemical properties of 4-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine are not fully characterized. Related pyrimidine derivatives have been found to interact with a variety of enzymes and proteins . For instance, some pyrimidine derivatives have been found to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis .
Cellular Effects
The cellular effects of this compound are not well-studied. Related compounds have been found to influence cell function in a variety of ways. For example, some pyrimidine derivatives have been found to inhibit the growth of cancer cells .
Molecular Mechanism
Related compounds have been found to inhibit the activity of specific enzymes, such as DHFR . This inhibition can lead to changes in gene expression and cellular metabolism .
特性
IUPAC Name |
4-(2-thiophen-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S2/c12-11-13-4-3-7(15-11)9-6-14-10(17-9)8-2-1-5-16-8/h1-6H,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVECACOBAVJWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(S2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(1-(2,6-Dichlorophenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2804383.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804384.png)
![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide](/img/structure/B2804386.png)
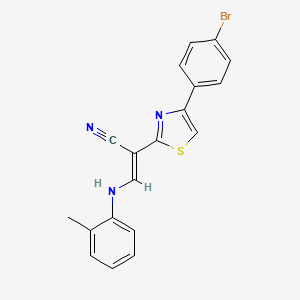
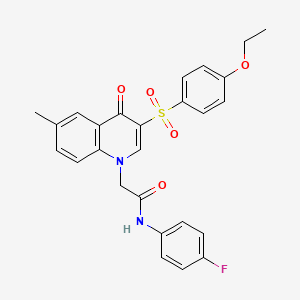
![methyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate](/img/structure/B2804393.png)
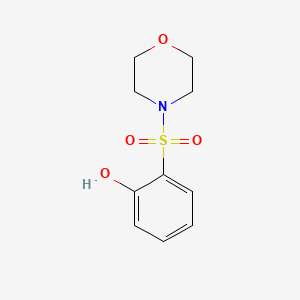

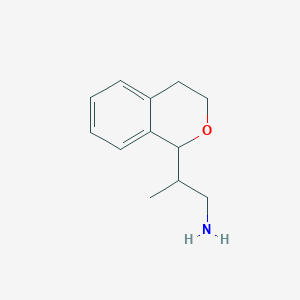
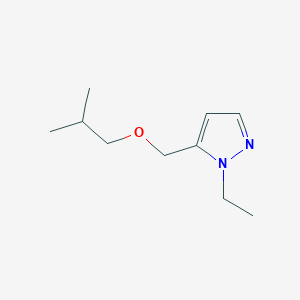
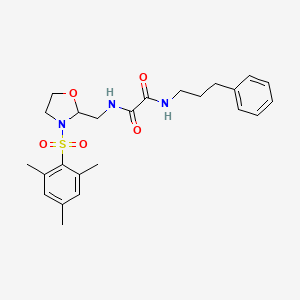
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2804400.png)

